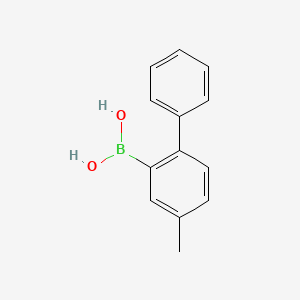
(5-Methyl-2-phenylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Boronic acids, including “(5-Methyl-2-phenylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
Boronic acids, such as “(5-Methyl-2-phenylphenyl)boronic acid”, have a unique structure that allows them to interact with other molecules in a variety of ways . They can form five-membered boronate esters with diols, which is a key feature in many of their applications .Chemical Reactions Analysis
Boronic acids are susceptible to several side reactions in Suzuki–Miyaura couplings, including protodeboronation, oxidation, and palladium catalyzed homocoupling . Protodeboronation of boronic esters has also been reported .Physical And Chemical Properties Analysis
Boronic acids have unique physical and chemical properties that can be influenced by various factors . For example, the solubility of boronic acids can be significantly affected by the presence of polyols .Mécanisme D'action
Target of Action
The primary target of (5-Methyl-2-phenylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The palladium catalyst is involved in two key steps of this reaction: oxidative addition and transmetalation .
Mode of Action
(5-Methyl-2-phenylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group, which is formally nucleophilic, to the palladium catalyst . This transfer occurs after the palladium has undergone oxidative addition with an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (5-Methyl-2-phenylphenyl)boronic acid, is a key biochemical pathway in the synthesis of biaryl compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting biaryl compounds can have various downstream effects, depending on their specific structures and functional groups.
Pharmacokinetics
The pharmacokinetics of (5-Methyl-2-phenylphenyl)boronic acid are largely determined by its chemical properties. Boronic acids, including (5-Methyl-2-phenylphenyl)boronic acid, are known to be sensitive to hydrolysis under mild acidic or basic conditions . This sensitivity can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of (5-Methyl-2-phenylphenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of biaryl compounds . The specific molecular and cellular effects of these compounds can vary widely, depending on their individual structures and functional groups.
Action Environment
The action, efficacy, and stability of (5-Methyl-2-phenylphenyl)boronic acid can be influenced by various environmental factors. For example, the presence of water can promote the hydrolysis of the boronic acid . Additionally, the reaction conditions, such as the pH and temperature, can also affect the compound’s action in the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
Orientations Futures
Boronic acids, including “(5-Methyl-2-phenylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . Future research may focus on further exploring these applications and developing new ones .
Propriétés
IUPAC Name |
(5-methyl-2-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUUTJCSUPBPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenylphenyl)boronic acid | |
CAS RN |
2243975-76-8 |
Source


|
| Record name | {4-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
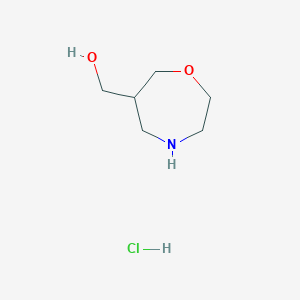
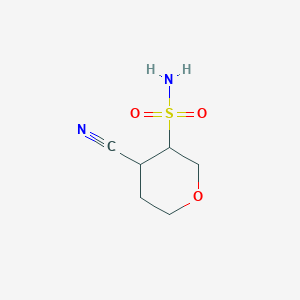
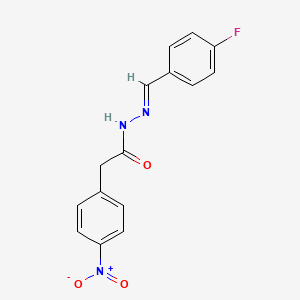
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
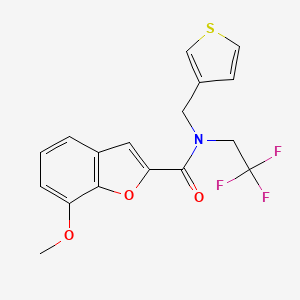
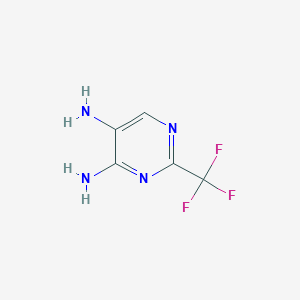
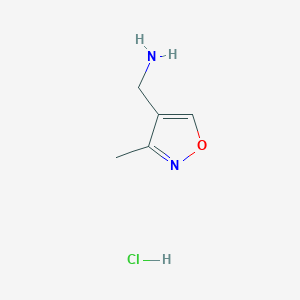
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
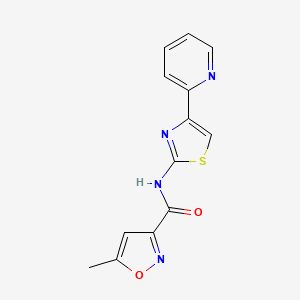
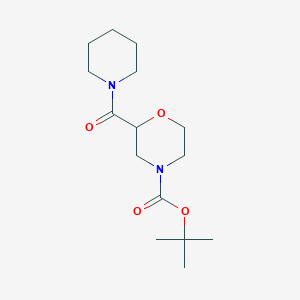
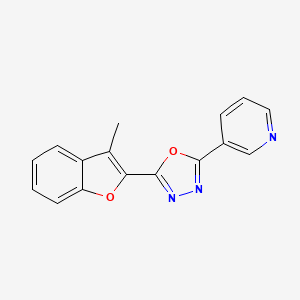
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)